molecular formula C23H28ClN3O2 B2743319 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 922034-15-9

4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2743319
CAS No.: 922034-15-9
M. Wt: 413.95
InChI Key: RTUGIXBJSDPDLF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a morpholine moiety via a substituted ethylamine bridge. The benzamide group is substituted with a chlorine atom at the para position, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name

4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-26-10-2-3-18-15-19(6-9-21(18)26)22(27-11-13-29-14-12-27)16-25-23(28)17-4-7-20(24)8-5-17/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUGIXBJSDPDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholine Group: This step involves the reaction of the tetrahydroquinoline intermediate with a morpholine derivative under basic conditions.

    Coupling with 4-chlorobenzoyl Chloride: The final step involves the acylation of the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Pharmacology: It may serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of related molecules.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide would depend on its specific target in the body. Generally, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Substituent on Benzamide Molecular Weight (g/mol) Key Structural Features References
4-Chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide Cl (para) ~458.9 (estimated) Chlorine enhances electronegativity; tetrahydroquinoline provides partial rigidity.
4-Trifluoromethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CF₃ (para) ~507.5 (estimated) Trifluoromethyl group increases lipophilicity and metabolic stability.
3,4-Dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide OCH₃ (meta, para) ~474.5 (estimated) Methoxy groups enhance solubility but may reduce membrane permeability.
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Cl (para) ~408.8 (exact) Chromene scaffold replaces tetrahydroquinoline; lacks morpholine, altering pharmacokinetics.

Key Observations:

Substituent Effects :

  • The chloro substituent (electron-withdrawing) may enhance binding to hydrophobic pockets in target proteins compared to trifluoromethyl (stronger electron-withdrawing and lipophilic) or methoxy (electron-donating) groups .
  • The dimethoxy analog (CAS 922113-75-5) demonstrates increased polarity, which could improve aqueous solubility but reduce blood-brain barrier penetration compared to the chloro derivative .

Notes and Limitations

Data Gaps : Direct pharmacological comparisons (e.g., IC₅₀ values, selectivity) are absent in the provided evidence, necessitating further experimental studies.

Structural Complexity: The morpholine and tetrahydroquinoline groups introduce stereochemical considerations that may influence activity but require advanced analytical techniques (e.g., chiral HPLC) for resolution .

Biological Activity

4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

The molecular formula of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is C24H30ClN3OC_{24}H_{30}ClN_{3}O. The compound features a chloro group attached to a benzamide moiety, along with a tetrahydroquinoline derivative and a morpholine ring. This unique combination may confer distinct biological activities.

Structural Comparison

Compound NameStructural DifferencesUnique Properties
4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamideContains a morpholine ringPotential for diverse interactions due to the morpholine and tetrahydroquinoline structures
4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamidePiperidine instead of morpholineVariations in pharmacological effects due to ring structure differences

Pharmacological Properties

Research indicates that compounds with similar structures to 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide often exhibit significant pharmacological properties. These may include:

  • Anticancer Activity : Some tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antimicrobial Activity : The presence of the chloro substituent may enhance the compound's ability to interact with microbial targets.

The exact mechanism of action for 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in various signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can inhibit key enzymes such as cytochrome P450 (CYP) isoforms. For example:

  • CYP Inhibition : Research has shown that certain derivatives can selectively inhibit CYP3A4 and CYP2B6 enzymes. This inhibition can affect the metabolism of co-administered drugs and alter their efficacy and toxicity profiles .

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